3-Methyl-6-phenyl-4-[(thiophen-2-ylmethylene)-amino]-4H-[1,2,4]triazin-5-one
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Overview
Description
3-METHYL-6-PHENYL-4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex heterocyclic compound that features a thiophene ring, a triazine ring, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-6-PHENYL-4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the condensation of thiophene derivatives with triazine precursors under controlled conditions. Common synthetic methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and purity. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-6-PHENYL-4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene or triazine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-METHYL-6-PHENYL-4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-METHYL-6-PHENYL-4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 2,3,4-trisubstituent thiophene share structural similarities.
Triazine derivatives: Compounds such as melamine and cyanuric acid are structurally related.
Uniqueness
What sets 3-METHYL-6-PHENYL-4-[(E)-[(THIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE apart is its unique combination of a thiophene ring, a triazine ring, and a phenyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H12N4OS |
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Molecular Weight |
296.3 g/mol |
IUPAC Name |
3-methyl-6-phenyl-4-[(E)-thiophen-2-ylmethylideneamino]-1,2,4-triazin-5-one |
InChI |
InChI=1S/C15H12N4OS/c1-11-17-18-14(12-6-3-2-4-7-12)15(20)19(11)16-10-13-8-5-9-21-13/h2-10H,1H3/b16-10+ |
InChI Key |
PFEJGPHKWWXVKX-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=NN=C(C(=O)N1/N=C/C2=CC=CS2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN=C(C(=O)N1N=CC2=CC=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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